3-Methyl-l-tyrosine
Overview
Description
3-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder and is slightly soluble in methanol and insoluble in chloroform .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group and a methyl group attached, along with an amino acid chain . The exact 3D structure can be found in databases like ChemSpider .Chemical Reactions Analysis
This compound is involved in enzymatic reactions. For instance, it has been reported that SfmD, a heme-dependent enzyme, utilizes dioxygen and ascorbate for a single-oxygen insertion into this compound .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 195.22 g/mol and a molecular formula of C10H13NO3 . It is very slightly soluble in methanol and insoluble in chloroform .Scientific Research Applications
Tumor Imaging and Diagnostic Evaluation
PET Radiotracer for Tumor Imaging : 3-Methyl-l-tyrosine derivatives, specifically l-3-18F-α-methyl tyrosine (18F-FAMT), have been developed as PET radiotracers for tumor imaging. Clinical studies have shown their effectiveness in predicting prognosis and differentiating malignant tumors from benign lesions. These derivatives exhibit high cancer specificity, especially in peripheral organs, compared to other amino acid PET tracers and 18F-FDG. Their uptake is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), a system highly upregulated in cancers (Wiriyasermkul et al., 2012).
Clinical Applications in Brain Tumors : 3-Iodo-alpha-methyl-L-tyrosine (IMT) is another derivative that has shown significant uptake in brain tumors. It is particularly valuable for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. The uptake mechanisms and its clinical applications in this context have been a subject of research, demonstrating its potential in nuclear medicine (Langen et al., 2002).
Research in Amino Acid Transport and Cell Biology
Transport Mechanisms in Cancer Cells : Studies on specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 have explained its specificity to malignant tumors in imaging. These studies have established the compound as a LAT1-specific molecular probe, which is crucial for monitoring the expression of potential tumor biomarkers. This research aids in understanding the cellular uptake mechanisms in cancer cells (Wei et al., 2016).
Applications in Dopamine Biochemistry : Radiofluorinated L-m-Tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been compared with other analogs for their kinetic and biochemical behaviors in monkeys and rodents. These compounds are significant for studying dopaminergic mechanisms in the central nervous system, potentially aiding in research on neurological conditions (Barrio et al., 1996).
Enzymatic and Biochemical Studies
- Effects on L-Amino Acid Oxidase Activity : The impact of methylated derivatives of L-tyrosine, including α-methyl-L-tyrosine, on L-amino acid oxidase activity has been investigated. These studies are significant in understanding the biological activity of L-amino acid oxidase, which has implications in cell apoptosis and antibacterial properties. Such research can contribute to the development of diagnostic and therapeutic strategies in oncology (Pająk, 2020).
Chemical Synthesis and Industrial Applications
- Fluorination and Synthesis of Derivatives : Research on the selectivity of elemental fluorine towards L-tyrosine and L-α-methyltyrosine in acidic media has been conducted. This research is important for the synthesis of fluorinated tyrosine derivatives, which are useful tracers for medical imaging with positron emission tomography. The development of efficient synthesis methods for these derivatives is critical for their application in medical diagnostics (Vasdev et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398203 | |
Record name | Tyrosine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-57-2, 18386-34-0 | |
Record name | 3-Methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC77958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tyrosine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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